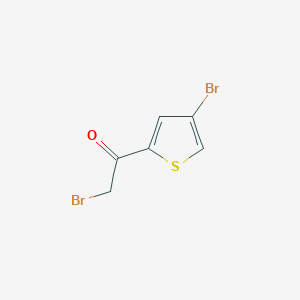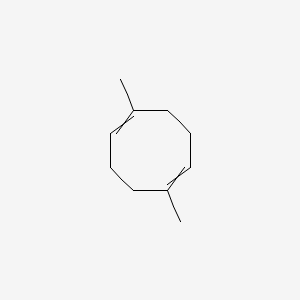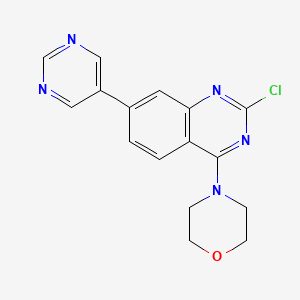
2-methyl-1-(thiophen-2-yl)propan-2-amine
Descripción general
Descripción
Alpha,alpha-Dimethyl-beta-(thienyl)ethaneamine is an organic compound that belongs to the class of amines. This compound features a thienyl group, which is a sulfur-containing five-membered aromatic ring, attached to an ethaneamine backbone with two methyl groups at the alpha position. The presence of the thienyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(thiophen-2-yl)propan-2-amine typically involves the reaction of thienylacetic acid with isobutylamine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are carefully controlled, and purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Alpha,alpha-Dimethyl-beta-(thienyl)ethaneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thienyl group to a thiol or thioether.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
Alpha,alpha-Dimethyl-beta-(thienyl)ethaneamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methyl-1-(thiophen-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Alpha,alpha-Dimethyl-beta-(phenyl)ethaneamine
- Alpha,alpha-Dimethyl-beta-(furyl)ethaneamine
- Alpha,alpha-Dimethyl-beta-(pyridyl)ethaneamine
Uniqueness
Alpha,alpha-Dimethyl-beta-(thienyl)ethaneamine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications where the thienyl group plays a crucial role .
Propiedades
Fórmula molecular |
C8H13NS |
|---|---|
Peso molecular |
155.26 g/mol |
Nombre IUPAC |
2-methyl-1-thiophen-2-ylpropan-2-amine |
InChI |
InChI=1S/C8H13NS/c1-8(2,9)6-7-4-3-5-10-7/h3-5H,6,9H2,1-2H3 |
Clave InChI |
IVIXZMKIMIUVDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CS1)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8724410.png)








![5,7-Dichloro-2-(4-methoxyphenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B8724471.png)
![1-[4-(Benzyloxy)phenyl]-2-chloroethan-1-one](/img/structure/B8724485.png)
![1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-6-carboxylic acid](/img/structure/B8724499.png)


